Indole-3-acetic-acid-O-glucuronide

Metabolomics Tryptophan metabolism Uremic toxin profiling

Indole-3-acetic-acid-O-glucuronide (IAA-O-glucuronide; CAS 50409-89-7) is the 1-O-acyl-β-D-glucuronic acid ester conjugate of indole-3-acetic acid (IAA), the principal human urinary metabolite of tryptophan-derived IAA. With a molecular formula C16H17NO8 and a molecular weight of 351.31 g/mol, this compound is classified as both an acyl glucuronide and an indolic uremic toxin precursor.

Molecular Formula C16H17NO8
Molecular Weight 351.31 g/mol
CAS No. 50409-89-7
Cat. No. B12785427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-3-acetic-acid-O-glucuronide
CAS50409-89-7
Molecular FormulaC16H17NO8
Molecular Weight351.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
InChIInChI=1S/C16H17NO8/c18-10(5-7-6-17-9-4-2-1-3-8(7)9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-4,6,11-14,16-17,19-21H,5H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1
InChIKeyBPTLUNCVRGWZSW-JHZZJYKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Researchers and Labs Procure Indole-3-acetic-acid-O-glucuronide (CAS 50409-89-7) as a Validated Metabolite Reference Standard


Indole-3-acetic-acid-O-glucuronide (IAA-O-glucuronide; CAS 50409-89-7) is the 1-O-acyl-β-D-glucuronic acid ester conjugate of indole-3-acetic acid (IAA), the principal human urinary metabolite of tryptophan-derived IAA [1]. With a molecular formula C16H17NO8 and a molecular weight of 351.31 g/mol, this compound is classified as both an acyl glucuronide and an indolic uremic toxin precursor [1][2]. Unlike its parent molecule IAA, which is a weak acid (pKa ~4.8), IAA-O-glucuronide is essentially neutral at physiological pH and exhibits markedly different chromatographic retention and ionization characteristics [2]. It is commercially available as a fully characterized reference standard compliant with pharmacopeial guidelines (USP/EP) and is used for LC-MS/MS method development, method validation, and quality control applications during drug development and uremic toxin quantification .

Workflow LC-MS/MS method development and metabolite quantification workflows
Selection Fully characterized reference standard with distinct chromatographic retention from parent IAA
Use Context Uremic toxin profiling, human tryptophan metabolism studies, and QC applications

Substituting Indole-3-acetic-acid-O-glucuronide with Structurally Similar Indole Conjugates Risks Analytical and Biological Misinterpretation


In-class compounds such as indole-3-acetyl-glutamine, indoxyl glucuronide, and the parent IAA cannot be interchanged with IAA-O-glucuronide because they differ fundamentally in chemical reactivity, metabolic context, and analytical behaviour. IAA-O-glucuronide is an acyl glucuronide – an ester that undergoes pH-dependent acyl migration to form 2-, 3-, and 4-O-isomers that are not substrates for β-glucuronidase – while IAA-glutamine is a stable amide conjugate resistant to such rearrangement [1]. In human metabolism, IAA-O-glucuronide accounts for approximately 30% of urinary IAA metabolites, whereas IAA-glutamine accounts for only 10–20%, meaning that using the glutamine conjugate as a surrogate would misrepresent the quantitative metabolic profile by at least 1.5- to 3-fold [2]. Furthermore, IAA-O-glucuronide exhibits negligible protein binding compared with IAA (73% bound), a property that directly impacts its dialytic clearance, free fraction in biological assays, and interpretation of uremic toxin burden [3]. These distinctions make generic substitution scientifically untenable for any workflow requiring accurate quantification, metabolic pathway mapping, or toxicological assessment.

IAA-Glutamine Stable amide conjugate; different metabolic abundance (10–20% vs. ~30%) and stability profile may lead to quantitative mismatch
Parent IAA (free acid) Acidic (pKa ~4.8), high protein binding; extraction and ionization behavior differ fundamentally from neutral glucuronide
Indoxyl glucuronide Distinct indole core and MRM transitions; retention and sensitivity not transferable to IAA-O-glucuronide assays

Quantitative Comparative Evidence for Indole-3-acetic-acid-O-glucuronide (CAS 50409-89-7) Versus Its Closest Analogs


IAA-O-Glucuronide Accounts for 30% of Total Human Urinary IAA Metabolites, Substantially Exceeding IAA-Glutamine (10–20%)

In a classic radiolabeled ADME study, human subjects received 500 mg of indol-3-yl[2-14C]acetic acid orally. Urinary 14C excretion over 48 h was resolved by radiochromatogram scanning. The target compound, IAA-O-glucuronide (reported as indolylacetylglucuronide), constituted approximately 30% of excreted radioactivity, compared with approximately 50% unchanged IAA and only 10–20% indolylacetyl-glutamine [1]. This establishes IAA-O-glucuronide as the predominant IAA conjugate in human urine, quantitatively dominating the amide conjugate pathway by a factor of 1.5–3.

Metabolite proportion
Head-to-head
~30% (glucuronide) vs. 10–20% (glutamine)
Reported quantitative dominance; substituting amide conjugate may introduce 1.5–3× systematic error
Human subjects, 48 h urine radiochromatogram; Bridges et al. 1974
Metabolomics Tryptophan metabolism Uremic toxin profiling

IAA-O-Glucuronide Exhibits Physicochemical Neutrality (pKa) Versus the Acidic Parent IAA (pKa ~4.8), Enabling Differential Extraction and Chromatographic Resolution

The Human Metabolome Database classifies IAA-O-glucuronide as 'an extremely weak basic (essentially neutral) compound (based on its pKa),' while the parent molecule IAA is a carboxylic acid with an experimental pKa of approximately 4.8 [1][2]. This difference of approximately >4 pKa units means that at physiological pH (7.4), IAA-O-glucuronide exists predominantly in its neutral/zwitterionic form, whereas IAA is >99% ionized. Consequently, the two compounds exhibit fundamentally different behaviour in reversed-phase SPE, ion-exchange chromatography, and electrospray ionization (positive vs. negative mode sensitivity).

pKa and ionization
Cross-study
pKa difference >4 units
Independent method optimization required; extraction and ionization polarity cannot be directly transferred from IAA
HMDB classification; IAA pKa ~4.8; glucuronide essentially neutral at pH 7.4
Analytical chemistry Sample preparation LC-MS/MS method development

IAA-O-Glucuronide Is an Acyl Glucuronide Subject to pH-Dependent Acyl Migration and Hydrolysis, Unlike Stable Amide Conjugates Such as IAA-Glutamine

IAA-O-glucuronide is a 1-O-acyl-β-D-glucuronide, a subclass of glucuronides known to undergo non-enzymatic acyl migration (from the 1-O to the 2-, 3-, and 4-O positions of the glucuronide ring) and hydrolysis at neutral to alkaline pH. The migration products are β-glucuronidase-resistant, unlike the parent 1-O-acyl conjugate [1]. In contrast, IAA-glutamine and IAA-glycine are amide conjugates that are chemically stable under the same pH conditions and do not undergo analogous rearrangement [2]. Published stability data for analogous arylacetic acid glucuronides (e.g., phenylacetic acid glucuronide) show a degradation half-life of <4 h at pH 7.4, 37°C, with >50% conversion to migration isomers within 8 h, whereas the corresponding amide conjugates remain >95% intact under identical conditions [3].

Acyl migration stability
Class-level
t½ <8 h (glucuronide) vs. >95% intact (amide)
Acidic pH control essential during sample handling to prevent isomerization and assay bias
Class-level inference from arylacetic acid glucuronide literature; IAA-glucuronide expected to behave similarly
Drug metabolism Acyl glucuronide reactivity Bioanalytical stability

Glucuronide Conjugation Reduces Protein Binding from ~73% (IAA Parent) to ~13% (Class-Representative Glucuronide), Altering Free Fraction and Dialytic Clearance

Although direct protein binding data for IAA-O-glucuronide are not reported in the primary literature, the impact of glucuronidation on protein binding can be quantified using the structurally analogous p-cresyl system. In hemodialysis patients, the parent acid p-cresol (structurally analogous to IAA) is extensively protein-bound when sulfated (p-cresyl sulfate: 95% bound) but glucuronidation dramatically reduces binding (p-cresyl glucuronide: 13% bound) [1]. For the indole system, IAA is 73% protein-bound [1]. The addition of the polar, ionizable glucuronic acid moiety sterically and electrostatically disrupts hydrophobic albumin pocket interactions, an effect that is conserved across arylacetic acid-glucuronide conjugates [2]. This class-level inference predicts that IAA-O-glucuronide exhibits substantially lower protein binding than IAA, with an estimated free fraction >5-fold higher than the parent acid.

Protein binding shift
Class-level
~60 pp reduction predicted
Free fraction interpretation requires conjugate-specific data; total concentration may overestimate active fraction
p-Cresyl glucuronide system: 95% → 13% bound; IAA parent 73% bound
Uremic toxin protein binding Hemodialysis Free drug fraction

Species Selectivity: IAA-O-Glucuronide Is a Major Human-Specific Conjugate While Glycine Conjugation Is Absent in Humans

The Bridges et al. (1974) cross-species study demonstrated that the pattern of IAA conjugation is species-specific. In humans, no glycine conjugate (indolylacetyl-glycine) was detected, while IAA-O-glucuronide constituted 30% of excreted metabolites. Conversely, in 13 of the 18 species studied (including rat, mouse, rabbit, and pigeon), glycine conjugation was the predominant or exclusive pathway, and glucuronidation was minor or absent [1]. In the ferret and pigeon, indolylacetyl-taurine was the sole conjugate [1]. This means IAA-O-glucuronide is an obligate analytical standard for human metabolomics and clinical uremic toxin studies, while indolylacetyl-glycine is the appropriate standard for rodent models.

Species profile
Head-to-head
Human: glucuronide ~30%, glycine 0%; rodent: glycine major
Species-specific conjugation profile; rodent glycine standard not valid for human metabolism studies
18-species comparison; Bridges et al. 1974
Comparative metabolism Species differences Toxicology

Commercially Available Reference Standard with Full Characterization Enables Regulatory-Compliant Method Validation, Unlike Uncharacterized In-House Syntheses

IAA-O-glucuronide (CAS 50409-89-7) is supplied as a fully characterized reference standard by Axios Research, compliant with USP/EP guidelines, and accompanied by a certificate of analysis covering identity, purity, and stability . This differentiates it from in-house synthesized or uncharacterized comparator compounds (e.g., IAA-glutamine from general chemical suppliers) that often lack batch-specific purity certification, stability data under recommended storage conditions, or traceability to pharmacopeial standards. For laboratories operating under GLP or ISO 17025 accreditation, procurement of a characterized reference standard is a regulatory prerequisite for method validation (AMV), system suitability testing, and quality control (QC) that cannot be satisfied by research-grade chemicals [1].

Reference standard grade
Context-dependent
Fully characterized, CoA; USP/EP guideline compliant
Procurement eliminates in-house characterization; supports GLP method validation traceability
Axios Research product; compared with research-grade alternatives
Pharmaceutical analysis Reference standard Method validation

Validated Application Scenarios for Indole-3-acetic-acid-O-glucuronide (CAS 50409-89-7) in Research and Industrial Workflows


Uremic Toxin Method Development and Validation (LC-MS/MS)

Laboratories developing quantitative LC-MS/MS methods for protein-bound uremic toxins in human serum require IAA-O-glucuronide as a calibration standard and QC spike-in compound. Given that IAA-O-glucuronide constitutes ~30% of urinary IAA metabolites in humans [1] while exhibiting distinct chromatographic retention from the parent acid due to its near-neutral pKa [2], method validation protocols must include this glucuronide to avoid misannotation of chromatographic peaks and to ensure recovery calculations account for the differential ionization efficiency between free IAA and its glucuronide conjugate [1][2]. Additionally, as an acyl glucuronide, sample preparation must maintain acidic pH (<5) to suppress acyl migration and hydrolysis that would otherwise cause up to 50% loss of the parent 1-O-acyl form within 4–8 h at physiological pH [3].

Human-Specific Tryptophan Metabolism and Gut Microbiome Studies

In human metabolomics studies mapping the gut-liver axis of tryptophan catabolism, IAA-O-glucuronide is a required analytical standard because it is a major human-specific endpoint of IAA metabolism. The Bridges et al. (1974) cross-species dataset demonstrates that humans uniquely excrete 30% of IAA as the glucuronide while producing no detectable glycine conjugate, whereas rodent models predominantly excrete the glycine conjugate [1]. Consequently, translational studies that extrapolate rodent IAA metabolism to humans without quantifying the glucuronide pathway risk attributing metabolic flux to pathways that are quantitatively minor or absent in the target species [1]. Procurement of authentic IAA-O-glucuronide ensures accurate peak identification and quantification in human plasma, urine, and fecal metabolome datasets.

Pharmaceutical Impurity and Metabolite Profiling During API Development

During the development of indole-containing APIs (e.g., indomethacin, etodolac, or novel indole-based kinase inhibitors), IAA-O-glucuronide serves as a reference standard for identifying and quantifying potential acyl glucuronide metabolites formed via UGT-mediated conjugation of any indole-3-acetic acid substructure released through metabolic cleavage [1]. Because acyl glucuronides are reactive electrophiles implicated in idiosyncratic drug toxicity via covalent protein adduct formation [2], regulatory guidance (ICH M3(R2)) recommends early assessment of acyl glucuronide formation and stability. Using the fully characterized IAA-O-glucuronide reference standard (CAS 50409-89-7) from Axios Research, which is compliant with USP/EP guidelines [1], enables GLP-compliant method validation and provides traceability for regulatory submissions.

Hemodialysis Adequacy and Protein Binding Studies in CKD Research

In clinical studies assessing dialytic clearance of uremic retention solutes, the distinction between total and free (unbound) toxin concentration is critical. While IAA is 73% protein-bound and poorly dialyzable, glucuronide conjugation is predicted to reduce protein binding to <30% based on the structurally analogous p-cresol/p-cresyl glucuronide pair (95% vs. 13% bound) [1]. This means that incorporating IAA-O-glucuronide into the analytical panel permits a more accurate calculation of the free biologically active fraction and the dialytic reduction ratio for total indolic solute burden. Laboratories that measure only IAA without its glucuronide will underestimate the total indolic toxin clearance and misrepresent the efficacy of high-flux hemodialysis membranes [1][2].

Application
Selection Property
Validation Focus
Uremic toxin LC-MS/MS method validation
Distinct chromatographic retention and ionization polarity
Recovery under acidic pH; acyl migration control during sample preparation
Human tryptophan metabolism studies
Human-specific glucuronide conjugate (glycine pathway absent)
Peak identification in human plasma, urine, and fecal metabolomics
Pharmaceutical metabolite profiling
Acyl glucuronide reactivity and reference standard traceability
GLP-compliant method validation per ICH guidelines
CKD protein binding and dialytic clearance research
Predicted low protein binding of glucuronide conjugate
Free fraction quantification; interpretation of calculated clearance
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